5,7-Dimethyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
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Overview
Description
5,7-Dimethyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound with a unique structure This compound features a tricyclic core with multiple functional groups, including hydroxyl groups and a ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves multiple steps. The starting materials typically include dimethyl-substituted cyclohexanone derivatives and tetrahydroxybutyl precursors. The synthetic route may involve:
Formation of the Tricyclic Core: This step involves cyclization reactions under acidic or basic conditions to form the tricyclic structure.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide.
Ketone Formation: The ketone group is introduced via oxidation reactions, using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability. This includes:
Catalyst Selection: Choosing appropriate catalysts to increase reaction efficiency.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Secondary alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5,7-Dimethyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[331
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.
Pathways: Affecting pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: Similar in structure but may have different functional groups or substituents.
Naphthalene Derivatives: Compounds like 1,2,3,4-tetrahydro-5,7-dimethyl-naphthalene share some structural similarities.
Uniqueness
Functional Groups: The presence of multiple hydroxyl groups and a ketone in a tricyclic structure is unique.
Biological Activity: Potential for diverse biological activities due to its complex structure.
Properties
Molecular Formula |
C14H24N2O5 |
---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
5,7-dimethyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C14H24N2O5/c1-13-4-15-6-14(2,12(13)21)7-16(5-13)11(15)10(20)9(19)8(18)3-17/h8-11,17-20H,3-7H2,1-2H3 |
InChI Key |
XYMHZKLJMGSBGX-UHFFFAOYSA-N |
Canonical SMILES |
CC12CN3CC(C1=O)(CN(C2)C3C(C(C(CO)O)O)O)C |
Origin of Product |
United States |
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